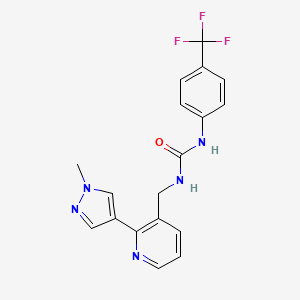
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H16F3N5O and its molecular weight is 375.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, focusing on its synthesis, biological activity, and potential therapeutic applications.
Structure
The compound features a complex structure incorporating:
- A pyrazole ring,
- A pyridine moiety,
- A trifluoromethyl group,
- A urea functional group.
This combination of functional groups suggests a multifaceted mechanism of action, potentially interacting with various biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₃N₅O |
| Molecular Weight | 385.36 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the pyrazole from appropriate precursors.
- Coupling reactions to attach the pyridine and trifluoromethyl groups.
- Final urea formation , often through carbamate intermediates.
Research indicates that microwave-assisted synthesis methods can enhance yields and reduce reaction times significantly .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing the pyrazole scaffold have shown promising activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth .
Case Study: AMPK Inhibition
A notable study focused on the role of pyrazole derivatives in inhibiting AMP-activated protein kinase (AMPK), which is crucial in cellular energy homeostasis. The compound exhibited significant inhibitory effects, suggesting its potential as a therapeutic agent for metabolic disorders and cancer .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The IC50 values reported for similar compounds in this class were in the low micromolar range, indicating potent activity .
Antiviral Activity
Emerging research suggests that certain pyrazole derivatives may exhibit antiviral properties, particularly against RNA viruses such as SARS-CoV-2. The presence of trifluoromethyl groups has been associated with enhanced bioactivity against viral targets .
The biological activity of this compound is thought to be mediated through:
- Inhibition of kinases , leading to reduced cell proliferation.
- Modulation of inflammatory pathways , specifically through COX inhibition.
Table: Summary of Biological Activities
属性
IUPAC Name |
1-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O/c1-26-11-13(10-24-26)16-12(3-2-8-22-16)9-23-17(27)25-15-6-4-14(5-7-15)18(19,20)21/h2-8,10-11H,9H2,1H3,(H2,23,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQRRMRWJMSUKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














